

physicochemical characteristics of 2-benzylideneoctanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2-Benzylideneoctanal**

Introduction

2-Benzylideneoctanal, also known by synonyms such as alpha-Hexylcinnamaldehyde (HCA), is an aromatic aldehyde widely utilized as a fragrance ingredient in perfumes, cosmetics, and various personal care products.^{[1][2]} It imparts a characteristic floral, jasmine-like scent, particularly upon dilution.^{[1][3]} While it occurs naturally in the essential oil of chamomile, the vast majority of commercial **2-benzylideneoctanal** is produced synthetically.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical data for **2-benzylideneoctanal** are summarized in the tables below. This information is critical for its application, formulation, and safety assessment.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(Phenylmethylene)octanal[1] or (2E)-2-benzylideneoctanal[4]
CAS Number	101-86-0[1]
Chemical Formula	C ₁₅ H ₂₀ O[1]
Molecular Weight	216.32 g/mol [2][4]
SMILES	CCCCCCC(=CC1=CC=CC=C1)C=O[2]
InChI	InChI=1S/C15H20O/c1-2-3-4-5-6-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+[4]
EC Number	202-983-3[1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Pale yellow to yellow clear liquid or solid[1]
Odor	Jasmine-like, floral, sweet[1][2][3]
Melting Point	~ -11°C[1]; 4°C[4][5]
Boiling Point	270°C[1]; 305°C[3]; 308.1°C at 760 mmHg[3]; 309°C (est.)[2]
Density	0.954 g/cm³[3]; 0.950-0.961 g/mL[4]; 0.96 g/mL @ 20°C[5]
Flash Point	> 93°C[3]; 140.5°C[3]; 147.45°C (est.)[2]
Vapor Pressure	0.000697 mmHg @ 25°C[3]; 0.0002 hPa @ 20°C (est.)[2]
Refractive Index	1.529[3]; 1.547-1.553[4]
XLogP3-AA	4.8[1][2]
Topological Polar Surface Area	17.1 Å²[1]
Complexity	212[1]

Table 3: Solubility Data

Solvent	Solubility
Water	Nearly insoluble; 2.75 mg/L[1]; 0.05 g/L @ 25°C[2]
Oils	Soluble in most fixed oils and mineral oil[1][3]
Ethanol	Soluble (1 mL in 1 mL of 90% ethanol)[3]; 2328.39 g/L @ 25°C[2]
Propylene Glycol	Insoluble[1][3]
Glycerol	Insoluble[1][3]
Acetone	5738.21 g/L @ 25°C[2]
Toluene	1727.61 g/L @ 25°C[2]

Table 4: Safety and Toxicity

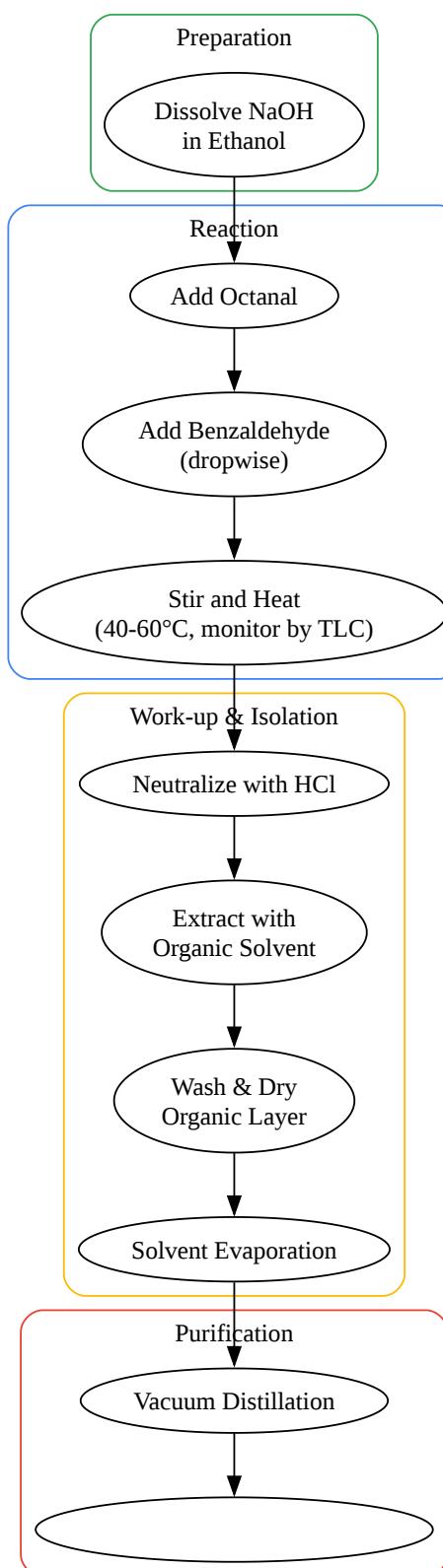
Parameter	Value
Acute Oral LD50 (Rats)	3.1 g/kg[3]
Acute Dermal LD50 (Rabbits)	> 3 g/kg[3]
Hazard Class	Potential allergen[1], Irritant[2]
GHS Hazard Statements	H411: Toxic to aquatic life with long lasting effects[6]

Experimental Protocols

Synthesis: Aldol Condensation of Benzaldehyde and Octanal

The primary industrial synthesis of **2-benzylideneoctanal** involves a base-catalyzed crossed aldol condensation between benzaldehyde and octanal.[1] A generalized laboratory protocol is detailed below.

Objective: To synthesize **2-benzylideneoctanal** via a crossed aldol condensation reaction.


Materials:

- Benzaldehyde
- Octanal
- Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
- Solvent (e.g., Ethanol)
- Separatory Funnel
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
- Drying agent (e.g., Anhydrous Magnesium Sulfate)
- Rotary evaporator
- Purification system (e.g., Vacuum distillation or Column chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the base catalyst (e.g., 10 mol%) in a suitable solvent like ethanol.
- Aldehyde Addition: To the stirred basic solution, add octanal (1.0 equivalent). Subsequently, add benzaldehyde (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., room temperature) to minimize the self-condensation of octanal.
- Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to drive the condensation and subsequent dehydration to completion. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
- Isolation: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
- Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by vacuum distillation, to yield pure **2-benzylideneoctanal**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-benzylideneoctanal**.

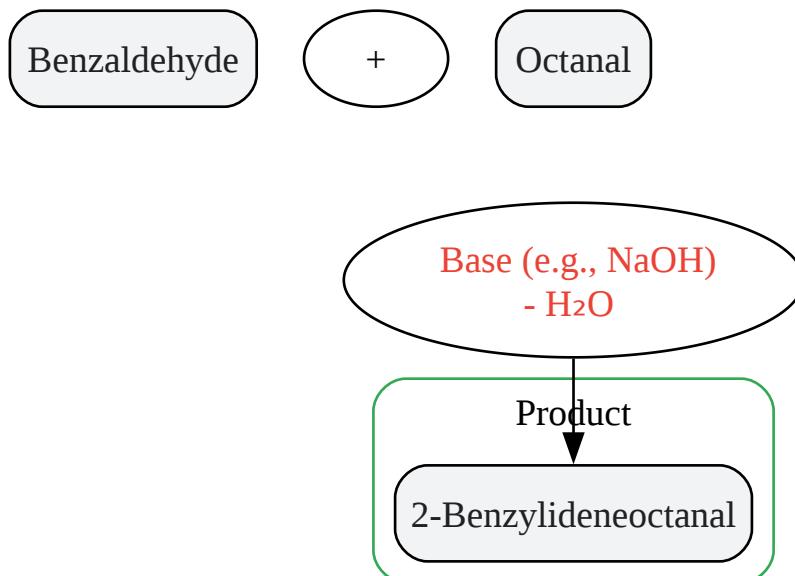
Safety and Handling Protocol

Proper handling is essential to ensure safety in the laboratory.

Personal Protective Equipment (PPE):

- Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[1\]](#)[\[5\]](#)

Handling:

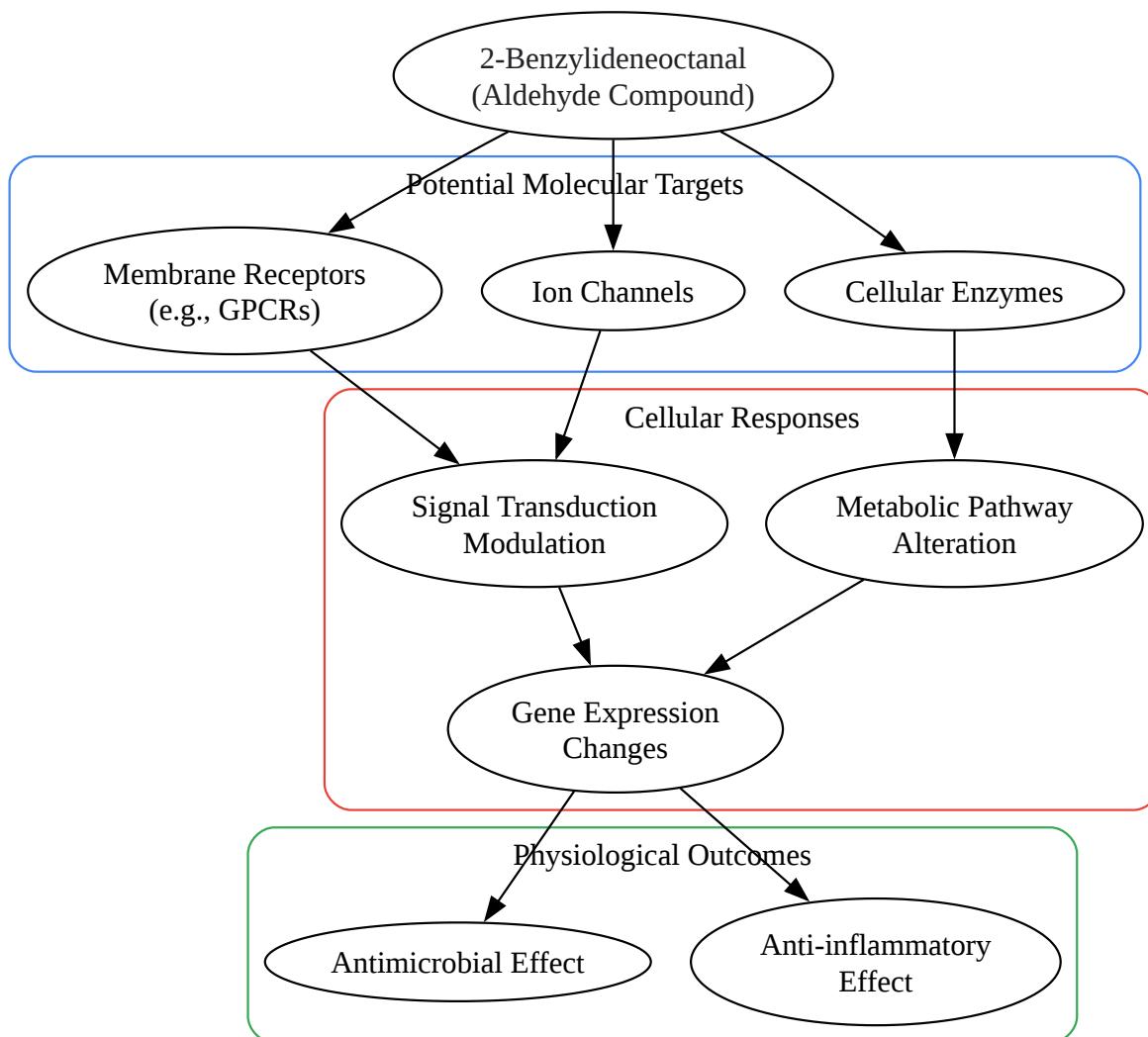

- Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[\[1\]](#)[\[6\]](#)
- Keep away from heat, sparks, open flames, and other sources of ignition.[\[1\]](#)[\[6\]](#)
- Avoid contact with skin and eyes.[\[6\]](#)
- Do not eat, drink, or smoke in the handling area.[\[1\]](#)[\[6\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)[\[5\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place away from direct sunlight.[\[1\]](#)
- Keep containers tightly sealed to prevent contamination and evaporation.[\[1\]](#)[\[7\]](#)
- Store away from strong oxidizing agents and acids.[\[1\]](#)

Visualizations Synthesis Pathway

The synthesis of **2-benzylideneoctanal** is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-benzylideneoctanal** via Claisen-Schmidt condensation.

Potential Biological Interaction Pathways

While **2-benzylideneoctanal** is primarily used for its fragrance, natural aldehydes exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.^[8] These activities often stem from interactions with key cellular proteins. The following diagram illustrates a conceptual pathway for how an aldehyde compound might exert biological effects.

[Click to download full resolution via product page](#)

Caption: Conceptual pathways for the biological activity of an aldehyde compound.

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-benzylideneoctanal**.

- Infrared (IR) Spectroscopy: Data is available and compiled in databases such as the NIST WebBook.[9]
- Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectral data have been reported and are crucial for confirming the molecular structure.[11]

Stability and Reactivity

- Stability: **2-Benzylideneoctanal** is generally stable under normal storage conditions.[1] Commercial preparations often contain a stabilizer, such as 2,6-di-tert-butyl-4-methoxyphenol (BHT), to prevent oxidation.[1]
- Conditions to Avoid: Exposure to high temperatures, direct sunlight, open flames, and strong oxidizing agents should be avoided to prevent degradation.[1]
- Reactivity: The α,β -unsaturated aldehyde functionality makes it susceptible to nucleophilic addition reactions and oxidation. The hydrocarbon chain is relatively unreactive.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BENZYLIDENEOKTANAL - Ataman Kimya [atamanchemicals.com]
- 2. scent.vn [scent.vn]
- 3. chembk.com [chembk.com]
- 4. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical.kao.com [chemical.kao.com]
- 6. eternis.com [eternis.com]

- 7. chemtexusa.com [chemtexusa.com]
- 8. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 9. Octanal, 2-(phenylmethylene)- [webbook.nist.gov]
- 10. Octanal, 2-(phenylmethylene)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical characteristics of 2-benzylideneoctanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7782968#physicochemical-characteristics-of-2-benzylideneoctanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com